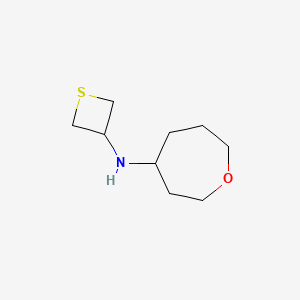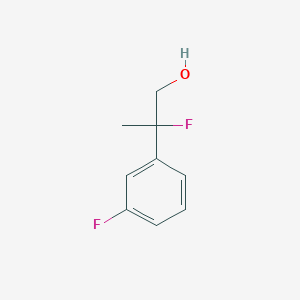
2-Fluoro-2-(3-fluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorophenylpropan-1-one with a fluorinating agent. One common method is the reduction of 3-fluorophenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-fluorophenylpropan-1-one in the presence of a fluorinating catalyst. This method allows for the selective introduction of fluorine atoms while maintaining high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-2-(3-fluorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield 2-fluoro-2-(3-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Fluoro-2-(3-fluorophenyl)propan-1-one
Reduction: 2-Fluoro-2-(3-fluorophenyl)propan-1-amine
Substitution: 2-Fluoro-2-(3-fluorophenyl)propan-1-chloride
Applications De Recherche Scientifique
2-Fluoro-2-(3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It is used in the design of fluorinated analogs of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-(4-fluorophenyl)propan-1-ol
- 2-Fluoro-2-(2-fluorophenyl)propan-1-ol
- 2-Fluoro-2-(3-chlorophenyl)propan-1-ol
Uniqueness
2-Fluoro-2-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the propanol backbone. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
2-fluoro-2-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
Clé InChI |
IAMLRLGJSRNXCA-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
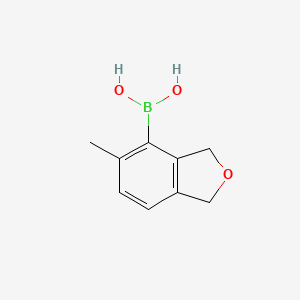
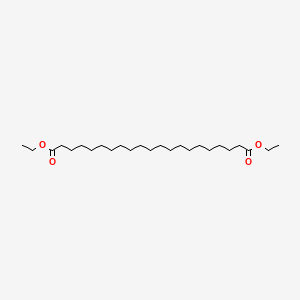
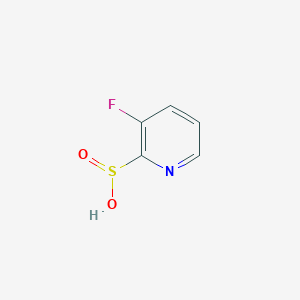
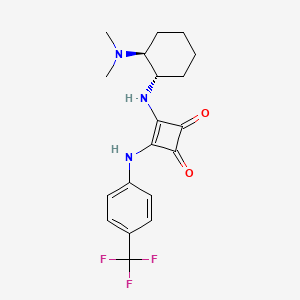
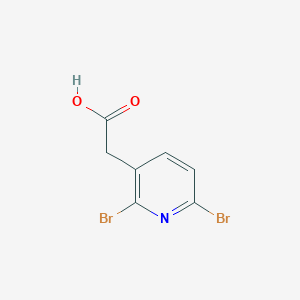
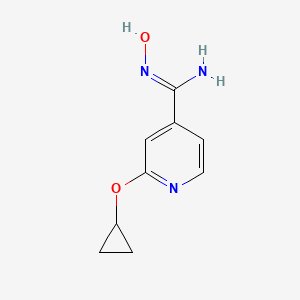
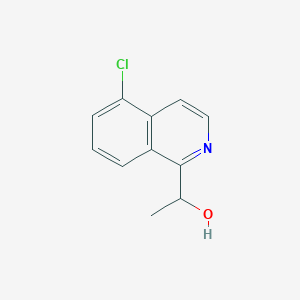
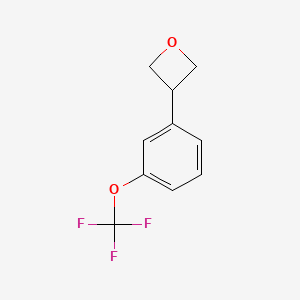

![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
